2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid 2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19788115
InChI: InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)10-5-7-12(21-2)13(9-10)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol

2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC19788115

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid -

Specification

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Standard InChI InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)10-5-7-12(21-2)13(9-10)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20)
Standard InChI Key PNRDNHRKDCHUOI-UHFFFAOYSA-N
Canonical SMILES CCN1C(C(CCC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC

Introduction

Structural Characterization and Isomerism

Core Chemical Architecture

The compound belongs to the piperidine-carboxylic acid family, characterized by a six-membered nitrogen-containing ring (piperidine) with a ketone group at position 6 and a carboxylic acid at position 3. The 3,4-dimethoxyphenyl substituent at position 2 introduces stereoelectronic complexity, while the ethyl group at position 1 modulates lipophilicity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₅
Molecular Weight307.34 g/mol
IUPAC Name(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acidDerived from
SMILESCCN1C@HC2=CC(=C(C=C2)OC)OCAdapted from

Stereochemical Considerations: The (2R,3R) configuration, as confirmed for the 2,4-dimethoxy analog , likely governs intermolecular interactions and metabolic stability.

Positional Isomerism: 2,4- vs. 3,4-Dimethoxy Substitution

Available data primarily describe the 2,4-dimethoxy isomer (PubChem CID 16762508) . Comparative analysis suggests:

  • 3,4-Substitution: Enhances electron-donating effects due to para-methoxy proximity, potentially increasing aromatic ring reactivity .

  • 2,4-Substitution: Creates steric hindrance near the piperidine nitrogen, altering binding site accessibility .

Synthetic Pathways and Challenges

Analogous Synthesis Strategies

While no direct synthesis is reported, the Castagnoli-Cushman reaction provides a viable route for related piperidine-carboxylic acids . This method employs cyclic anhydrides and imines under thermal conditions (110–125°C in DMF), yielding cis/trans lactam products after acid workup .

Adaptation for Target Compound:

  • Anhydride Selection: Glutaric anhydride to form the 6-oxopiperidine core.

  • Imine Component: 3,4-Dimethoxybenzaldehyde + ethylamine for N-ethyl substitution.

  • Stereocontrol: Chiral auxiliaries or asymmetric catalysis required to achieve (2R,3R) configuration .

Isolation and Purification

HPLC separation (C18 column, methanol/water gradient) effectively resolves cis/trans diastereomers, as demonstrated for analog 4b (Rt 36–41 min) .

Physicochemical Properties

Predicted Solubility and Lipophilicity

  • logP: Estimated 1.8 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: ~0.2 mg/mL (ChemAxon), necessitating prodrug strategies for oral delivery.

Spectroscopic Signatures

  • IR (KBr): Expected peaks at 1720 cm⁻¹ (ketone C=O), 1685 cm⁻¹ (carboxylic acid C=O), 1250 cm⁻¹ (C-O of methoxy) .

  • ¹H NMR (DMSO-d₆):

    • δ 6.8–7.2 ppm (aromatic H, 3,4-dimethoxy pattern)

    • δ 4.9–5.1 ppm (C2-H, d, J = 9.1 Hz)

    • δ 3.7–3.9 ppm (methoxy singlets)

Biological Activity and Structure-Activity Relationships (SAR)

Table 2: Cytotoxicity of Selected Analogs

CompoundCC₅₀ (μM) Ca9-22Selectivity Index (HSC-2)
3,4-Dimethoxy derivative*0.458.2
2,4-Dimethoxy analog 0.685.6
*Predicted values based on

Mechanism of Action

  • Mitochondrial Targeting: Analog 4b reduces MMP (ΔΨm = −58%, CEM cells) , suggesting electron transport chain disruption.

  • Cell Cycle Arrest: G2/M phase accumulation observed for 4d (21% vs. 9% control) , implicating tubulin polymerization interference.

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